molecular formula C17H20BrNO2 B4589472 N-(5-BROMO-2-METHOXYBENZYL)-N-(2-METHOXYPHENETHYL)AMINE

N-(5-BROMO-2-METHOXYBENZYL)-N-(2-METHOXYPHENETHYL)AMINE

Cat. No.: B4589472
M. Wt: 350.2 g/mol
InChI Key: SNBMMXAZAYLYSK-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-methoxybenzyl)-N-(2-methoxyphenethyl)amine is a synthetic secondary amine of interest in chemical and pharmacological research. It is part of a broader class of substituted phenethylamines, which are frequently investigated for their interactions with neurological targets, particularly serotonin receptors . This compound is an inverse regioisomeric analogue of the classic NBOMe hallucinogens, such as 25B-NBOMe, meaning it features a reversed substitution pattern on its aromatic rings while sharing the same molecular formula and substituents . Such structural characteristics make it a valuable compound for studying structure-activity relationships (SAR), a core aspect of medicinal chemistry . Its primary research applications include use as an analytical reference standard in forensic chemistry for the identification and differentiation of novel psychoactive substances (NPS) and in vitro pharmacological studies to probe the function of 5-HT2A and related receptors . Researchers utilize it to develop and validate analytical methods, such as gas chromatography-mass spectrometry (GC-MS), to distinguish between closely related regioisomers, which is crucial for accurate drug identification . The compound is offered with high purity to ensure reliable and reproducible research outcomes. This product is strictly labeled For Research Use Only and is intended for use in controlled laboratory settings by qualified personnel. It is not for diagnostic or therapeutic use, nor for human consumption of any kind.

Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-2-(2-methoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO2/c1-20-16-6-4-3-5-13(16)9-10-19-12-14-11-15(18)7-8-17(14)21-2/h3-8,11,19H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBMMXAZAYLYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNCCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-BROMO-2-METHOXYBENZYL)-N-(2-METHOXYPHENETHYL)AMINE typically involves the reaction of 5-bromo-2-methoxybenzylamine with 2-methoxyphenethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst or base to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-BROMO-2-METHOXYBENZYL)-N-(2-METHOXYPHENETHYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-BROMO-2-METHOXYBENZYL)-N-(2-METHOXYPHENETHYL)AMINE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The uniqueness of N-(5-Bromo-2-methoxybenzyl)-N-(2-methoxyphenethyl)amine becomes evident when compared to compounds with analogous functional groups or backbones. Below is a detailed analysis:

Key Structural Features and Functional Groups

Compound Name Structural Features Substituent Positions Notable Properties
This compound Two methoxy groups (benzyl and phenethyl), one bromine (benzyl) Bromine at C5, methoxy at C2 (benzyl); methoxy at C2 (phenethyl) Enhanced lipophilicity and potential for diverse biological interactions due to dual methoxy and bromine groups
(2-Bromo-5-methoxyphenyl)methyl(methyl)amine (CAS 767289-08-7) Bromo-methoxybenzyl group, methylamine Bromine at C2, methoxy at C5 (benzyl) Simpler structure; lacks phenethyl moiety, reducing steric complexity
N-[(5-Bromo-2-methylphenyl)methyl]cyclopentanamine Bromo-methylbenzyl group, cyclopentylamine Bromine at C5, methyl at C2 (benzyl) Cyclopentyl group increases rigidity; methyl instead of methoxy reduces polarity
2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide Bromo-fluorophenyl group, acetamide Bromine at C5, fluorine at C2 (phenyl) Fluorine enhances electronegativity; acetamide introduces hydrogen-bonding capacity
Methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate Bromo-methoxybenzoate ester, amide Bromine at C5, methoxy at C4 (benzoyl) Ester and amide groups broaden reactivity; lacks phenethyl chain

Chemical Reactivity

  • Nucleophilic Substitution : The bromine atom on the benzyl ring is susceptible to substitution reactions, a trait shared with (2-Bromo-5-methoxyphenyl)methyl(methyl)amine () .
  • Oxidative Stability: Methoxy groups enhance stability against oxidation, as observed in Methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate () .

Biological Activity

N-(5-bromo-2-methoxybenzyl)-N-(2-methoxyphenethyl)amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a bromine atom and methoxy groups attached to a benzyl ring, with an amine moiety that enhances its reactivity. The synthesis typically involves the reaction of 5-bromo-2-methoxybenzyl chloride with 2-methoxyphenethylamine under basic conditions, often utilizing solvents like dichloromethane or toluene .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation.
  • Receptor Modulation : It can bind to neurotransmitter receptors, potentially influencing neurochemical pathways.
  • Cell Signaling Pathways : The compound may activate or inhibit signaling pathways related to apoptosis, particularly in cancer cells .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • U-937 and SK-MEL-1 Cell Lines : Compounds similar to this compound showed IC50 values ranging from 5.7 to 12.2 μM, indicating potent anticancer effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated activity against several bacterial strains, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • Analgesic and Antiproliferative Activities : In a study examining various 2-bromo-5-methoxy derivatives, some compounds exhibited promising analgesic effects alongside antiproliferative activity against cancer cell lines .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that compounds with similar structures could induce apoptosis in cancer cells while sparing normal cells, indicating a favorable safety profile .
  • Comparative Studies : Research comparing this compound with other similar compounds demonstrated its unique interactions due to the presence of both bromine and methoxy groups, enhancing its biological activity .

Data Table: Biological Activity Overview

Activity TypeTest SubjectIC50 Value (μM)Reference
AntiproliferativeU-937 Cell Line5.7 - 12.2
AntimicrobialVarious BacteriaVaries
AnalgesicMouse ModelsNot specified

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-bromo-2-methoxybenzyl)-N-(2-methoxyphenethyl)amine, and how can purity be ensured?

  • Methodology :

  • A reductive amination approach is recommended, using 5-bromo-2-methoxybenzaldehyde and 2-methoxyphenethylamine in the presence of a reducing agent (e.g., NaBH₃CN). Triethylamine can be added to neutralize byproducts .
  • Purity validation requires HPLC with UV detection (λ = 254 nm) and comparison against reference standards. Impurity thresholds should align with pharmacopeial guidelines (e.g., total impurities ≤ 0.5%) .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodology :

  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and bond angles. Cambridge Crystallographic Data Centre (CCDC) protocols are recommended .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Compare methoxy (δ ~3.8 ppm) and aromatic proton signals (δ ~6.5–7.5 ppm) with analogous brominated amines .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) using electrospray ionization (ESI) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodology :

  • Enzyme inhibition : Test against tyrosine kinases or cytochrome P450 isoforms using fluorometric assays. IC₅₀ values should be compared to controls like imatinib .
  • Antimicrobial activity : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How do electronic effects of substituents (bromo, methoxy) influence reactivity in cross-coupling reactions?

  • Methodology :

  • Perform density functional theory (DFT) calculations to map electron density distributions. The bromine atom’s electron-withdrawing effect increases electrophilicity at the para position, while methoxy groups donate electrons via resonance .
  • Experimental validation: Conduct Suzuki-Miyaura couplings with arylboronic acids and monitor yields via GC-MS .

Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values across studies) be resolved?

  • Methodology :

  • Meta-analysis : Compare assay conditions (pH, solvent, temperature) across studies. For example, DMSO concentrations >1% may artificially suppress activity .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing bromine with chlorine) to isolate substituent effects .

Q. What computational strategies predict binding modes to biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina with protein data bank (PDB) structures (e.g., EGFR kinase domain). Validate poses via molecular dynamics (MD) simulations (NAMD/GROMACS) .
  • Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with methoxy groups) using Schrödinger Suite .

Analytical and Safety Considerations

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • Methodology :

  • LC-MS/MS : Detect halogenated byproducts (e.g., de-brominated analogs) with a C18 column and 0.1% formic acid mobile phase .
  • GC-FID : Monitor residual solvents (e.g., dichloromethane) per ICH Q3C guidelines .

Q. What safety protocols are recommended given structural analogs’ toxicity profiles?

  • Methodology :

  • Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
  • In vitro cytotoxicity : Use HepG2 cells and MTT assays to determine LD₅₀ values. Structural alerts (e.g., aromatic amines) warrant stringent handling (glovebox, fume hood) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-BROMO-2-METHOXYBENZYL)-N-(2-METHOXYPHENETHYL)AMINE
Reactant of Route 2
Reactant of Route 2
N-(5-BROMO-2-METHOXYBENZYL)-N-(2-METHOXYPHENETHYL)AMINE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.